molecular formula C11H12BrN3 B12535837 2-Amino-1-benzylpyrimidin-1-ium bromide CAS No. 652152-17-5

2-Amino-1-benzylpyrimidin-1-ium bromide

Cat. No.: B12535837
CAS No.: 652152-17-5
M. Wt: 266.14 g/mol
InChI Key: SRDVDEWJJMEUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-benzylpyrimidin-1-ium bromide is a chemical compound with the molecular formula C11H12BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-benzylpyrimidin-1-ium bromide typically involves the reaction of 2-aminopyrimidine with benzyl bromide. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-benzylpyrimidin-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Complex Formation: It can form complexes with metal ions, which may be useful in catalysis or material science.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as triethylamine.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Amino-1-benzylpyrimidin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-1-benzylpyrimidin-1-ium bromide is not well-documented. it is likely to interact with biological molecules through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog without the benzyl group.

    2-Amino-4,6-dichloropyrimidine: Contains additional chlorine substituents, which can affect its reactivity and applications.

    2-Amino-1-methylpyrimidin-1-ium bromide: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

2-Amino-1-benzylpyrimidin-1-ium bromide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and proteins. This makes it a valuable compound for research in drug development and biochemical studies.

Properties

CAS No.

652152-17-5

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-benzylpyrimidin-1-ium-2-amine;bromide

InChI

InChI=1S/C11H11N3.BrH/c12-11-13-7-4-8-14(11)9-10-5-2-1-3-6-10;/h1-8,12H,9H2;1H

InChI Key

SRDVDEWJJMEUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.